![molecular formula C22H20FN5OS B2783421 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 1105203-31-3](/img/structure/B2783421.png)

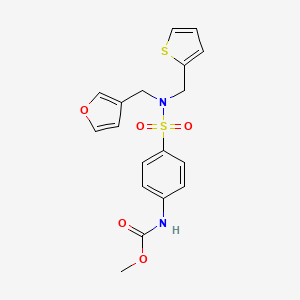

2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H20FN5OS and its molecular weight is 421.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Potential and Biological Activities

Antipsychotic Properties

Compounds structurally related to the query molecule, particularly those incorporating pyrazolone and pyridine derivatives, have been explored for their antipsychotic properties. Notably, certain derivatives demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a distinctive feature compared to clinically available antipsychotic agents (Wise et al., 1987). These findings suggest a potential for developing new antipsychotic medications with fewer side effects related to dopamine receptor activity.

Anti-Inflammatory and Analgesic Effects

Derivatives of pyrazole and thiophene have shown remarkable anti-inflammatory, analgesic, and antipyretic activities in preclinical models. Specifically, 4-fluorophenyl derivatives exhibited significant biological activities, comparable to well-known drugs such as acetylsalicylic acid, highlighting their potential as new therapeutic agents for managing pain and inflammation (Menozzi et al., 1992).

Antimicrobial Activity

The incorporation of pyrazolone and related structures into novel compounds has been associated with antimicrobial properties. Research on these compounds, including their derivatives, has identified promising antibacterial and antifungal activities. This indicates a potential application in developing new antimicrobial agents to address the growing concern of drug-resistant bacterial and fungal infections.

Antioxidant Properties

Compounds within this chemical family have been evaluated for their antioxidant capabilities, an essential property for mitigating oxidative stress, which is implicated in various chronic diseases, including neurodegenerative disorders and cancer. The antioxidant activity of these compounds suggests potential utility in researching therapeutic strategies against oxidative stress-related conditions.

Imaging and Diagnostic Applications

- Peripheral Benzodiazepine Receptor Imaging: Some derivatives, particularly those labeled with fluorine-18, have shown high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), distinguishing them from central benzodiazepine receptors (CBRs). These compounds, through positron emission tomography (PET) imaging, could serve as valuable tools in studying neuroinflammatory processes, offering insights into the diagnosis and progression of neurodegenerative diseases (Fookes et al., 2008).

Mécanisme D'action

Target of Action

The primary target of this compound is the Receptor Interacting Serine/Threonine Kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .

Mode of Action

The compound acts as a RIPK1 inhibitor . It exhibits good RIPK1 kinase inhibitory activity with an IC50 value of 59.8 nM, showing higher binding affinity to RIPK1 compared to other necroptosis regulatory kinases . It effectively blocks TNFα-induced necroptosis in human and mouse cells .

Biochemical Pathways

The compound inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ . This pathway is a key part of the necroptosis signaling pathway, and its inhibition can prevent cell death and inflammation.

Pharmacokinetics

In liver microsome assay studies, the compound showed acceptable pharmacokinetic properties . The clearance rate and half-life were 18.40 mL/min/g and 75.33 minutes, respectively . The compound also demonstrated an oral bioavailability of 59.55% .

Result of Action

The compound’s action results in the effective blocking of necroptosis in cells induced by TNFα . This can protect cells from death and reduce inflammation, making it a promising candidate for future optimization studies .

Propriétés

IUPAC Name |

2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5OS/c1-13-8-9-16(10-14(13)2)28-21-17(11-24-28)15(3)26-27-22(21)30-12-20(29)25-19-7-5-4-6-18(19)23/h4-11H,12H2,1-3H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXQIVHLSJFCBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4=CC=CC=C4F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2783340.png)

![3,5-Dimethyl-4-((4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)sulfonyl)isoxazole](/img/structure/B2783349.png)

![N~1~-(2-chloro-6-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2783354.png)

![N-(3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2783355.png)

![Methyl 2-[(4-fluorophenyl)amino]acetate](/img/structure/B2783356.png)

![4-fluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2783359.png)